Lauflumide

Beschreibung

Eigenschaften

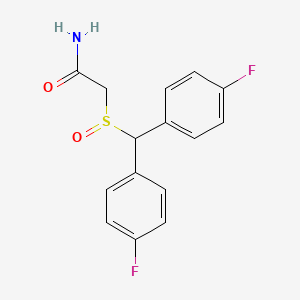

IUPAC Name |

2-[bis(4-fluorophenyl)methylsulfinyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAQNUMCWMRYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533646 | |

| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90280-13-0 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90280-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CRL-40940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRL-40940 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lauflumide and Related Compounds in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query regarding "Lauflumide" and its mechanism of action in the central nervous system (CNS) suggests a potential conflation with "Leflunomide" or its active metabolite, "Teriflunomide." this compound (also known as NLS-4, flmodafinil, or bisfluoromodafinil) is primarily identified as a wake-promoting agent with a distinct mechanism of action from the immunomodulatory effects of Leflunomide/Teriflunomide.[1][2] This guide will address both compounds to provide a comprehensive and accurate overview.

Section 1: this compound (NLS-4) - A Selective Dopamine Reuptake Inhibitor

This compound is a next-generation wake-promoting drug candidate.[3] Its primary mechanism of action in the central nervous system is the selective inhibition of the dopamine transporter (DAT).[1][2] This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Core Mechanism of Action

The principal neurochemical effect of this compound is its function as a selective dopamine reuptake inhibitor.[1][2] By blocking the dopamine transporter, this compound prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This results in prolonged and elevated levels of dopamine available to stimulate postsynaptic dopamine receptors, which is believed to be the basis for its wake-promoting effects.[1]

Quantitative Data

| Compound | Target | Affinity (Ki) | Reference |

| This compound (Flmodafinil) | Dopamine Transporter (DAT) | 4,090 nM | [2] |

| This compound (Flmodafinil) | Serotonin Transporter (SERT) | 48,700 nM | [2] |

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

-

Binding Assay: A fixed concentration of a radiolabeled ligand specific for the dopamine transporter (e.g., [³H]WIN 35,428) is incubated with the cell membrane preparation in the presence of varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Signaling Pathway Visualization

References

- 1. This compound (NLS-4) Is a New Potent Wake-Promoting Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flmodafinil - Wikipedia [en.wikipedia.org]

- 3. NLS Pharmaceutics Announces Preclinical Data Demonstrating the Potential of NLS-4 (this compound) to Treat Chronic Fatigue Associated With Long-COVID - BioSpace [biospace.com]

The Eugeroic Agent Lauflumide: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide (also known as Flmodafinil, CRL-40,940, and NLS-4) is a novel eugeroic, or wakefulness-promoting agent, structurally related to modafinil.[1][2] Preclinical studies have demonstrated its potential as a more potent and targeted therapeutic for disorders of excessive sleepiness, such as narcolepsy and chronic fatigue syndrome.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, preclinical efficacy, and detailed experimental methodologies for its evaluation.

Introduction

Eugeroics are a class of drugs that promote wakefulness and alertness, distinct from traditional psychostimulants like amphetamines.[4] They are primarily used to treat sleep disorders characterized by excessive daytime sleepiness.[1] this compound is a bisfluoro-analog of modafinil, a well-established eugeroic.[3] The addition of two fluorine groups to the modafinil structure is believed to enhance its bioavailability and potency.[4] Currently, this compound is in the preclinical phase of development for conditions including chronic fatigue syndrome.[2]

Mechanism of Action

This compound's primary mechanism of action is as a selective and atypical dopamine reuptake inhibitor (DRI).[2][5] By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.[6] This action is believed to be the principal driver of its wakefulness-promoting effects.

The term "atypical" distinguishes this compound and modafinil from classical DRIs like cocaine. While both classes of drugs block DAT, atypical DRIs are thought to have a lower abuse potential and produce fewer of the characteristic side effects of traditional stimulants.[7]

Signaling Pathway

As a dopamine reuptake inhibitor, this compound's effects are mediated through the downstream signaling cascades of dopamine receptors. Increased synaptic dopamine leads to the activation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors on postsynaptic neurons.

-

D1-like receptor activation typically couples to Gs/olf proteins, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

-

D2-like receptor activation generally couples to Gi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels.

The net effect on neuronal excitability and gene expression is complex and depends on the specific neuronal populations and the balance of D1 and D2 receptor activation.

Pharmacological Data

Receptor Binding Profile

This compound exhibits a higher affinity for the dopamine transporter (DAT) compared to the serotonin transporter (SERT), with negligible affinity for the sigma σ1 receptor.

| Target | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 4,090 | [2] |

| Serotonin Transporter (SERT) | 48,700 | [2] |

| Sigma σ1 Receptor | > 100,000 | [2] |

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not yet fully characterized in publicly available literature. However, preclinical studies suggest it has enhanced bioavailability compared to modafinil.[4]

| Parameter | Value | Species | Reference |

| Cmax | Not Available | ||

| Tmax | Not Available | ||

| AUC | Not Available | ||

| Bioavailability | Enhanced vs. Modafinil | [4] | |

| Half-life | Not Available |

Preclinical Efficacy: Wakefulness Promotion

In a comparative study in mice, this compound demonstrated superior wake-promoting effects compared to modafinil.

| Compound | Dose (mg/kg, i.p.) | Duration of Wakefulness (min) | Species | Reference |

| This compound (NLS-4) | 64 | 151.18 ± 15.33 | Mouse | [8] |

| Modafinil | 150 | 109.67 ± 16.59 | Mouse | [8] |

Experimental Protocols

Evaluation of Wake-Promoting Effects in Mice

This protocol describes the methodology for assessing the eugeroic properties of this compound in a murine model using electroencephalography (EEG) and electromyography (EMG).

4.1.1. Surgical Implantation of Electrodes

-

Anesthetize adult male C57BL/6J mice (10-11 weeks old) with an appropriate anesthetic agent.

-

Secure the mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small burr holes over the frontal and parietal cortices for EEG electrode placement.

-

Implant stainless steel screws to serve as EEG electrodes.

-

Insert fine-wire electrodes into the nuchal (neck) muscles for EMG recording.

-

Secure the electrode assembly to the skull with dental cement.

-

Suture the incision.

-

Allow a one-week recovery period with appropriate post-operative care.

4.1.2. EEG/EMG Recording

-

House mice individually in recording chambers and allow for a 2-3 day habituation period.

-

Connect the implanted electrodes to a recording system.

-

Administer this compound (64 mg/kg), modafinil (150 mg/kg), or vehicle via intraperitoneal (i.p.) injection at the onset of the light period.

-

Record EEG and EMG signals continuously for 24 hours.

4.1.3. Data Analysis

-

Score the 24-hour recordings for vigilance states (wakefulness, NREM sleep, REM sleep) in 10-second epochs.

-

Quantify the duration of each vigilance state.

-

Perform spectral analysis on the EEG data to determine power densities in different frequency bands (e.g., delta, theta).

Chronic Fatigue Model in Rats

This protocol outlines a method for inducing chronic fatigue in rats to evaluate the therapeutic potential of this compound.

4.2.1. Fatigue Induction Procedure

-

Use male Sprague-Dawley rats (7-8 weeks old).

-

Subject the rats to a fatigue-inducing procedure for seven consecutive days. While the specific procedure for the this compound study is not detailed in the available literature, common methods include:

-

Forced swimming: Rats are placed in a water tank and forced to swim for an extended period.

-

Treadmill running: Rats are forced to run on a treadmill at a set speed and duration.

-

Sleep deprivation: Rats are kept awake for extended periods using methods like the multiple platform technique.

-

-

A sham group undergoes the same handling without the fatigue-inducing stressor.

4.2.2. Drug Administration and Activity Monitoring

-

Following the 7-day fatigue procedure, divide the rats into treatment groups: this compound, modafinil, and vehicle.

-

Administer the respective treatments daily before the start of the dark period for three consecutive days.

-

Record the locomotor activity of the rats in their home cages continuously for these three days.

4.2.3. Data Analysis

-

Quantify the locomotor activity during both the light and dark periods.

-

Analyze the data to determine if the drug treatment restores the normal circadian rhythm of activity (i.e., higher activity during the dark period for nocturnal animals).

Conclusion

This compound is a promising eugeroic agent with a pharmacological profile that suggests it may offer advantages over existing treatments for disorders of excessive sleepiness. Its primary mechanism as a selective, atypical dopamine reuptake inhibitor, combined with its demonstrated potency in preclinical models, warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for continued research into the efficacy and safety of this compound. As a compound still in the preclinical phase, further studies are necessary to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.

References

- 1. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 3. amuzainc.com [amuzainc.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Flmodafinil - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. grokipedia.com [grokipedia.com]

Lauflumide (NLS-4): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauflumide (also known as NLS-4 or bisfluoromodafinil) is a novel wake-promoting agent currently in preclinical development by NLS Pharmaceutics.[1] Conceptualized by Laboratoire L. Lafon, this compound is a bis(p-fluoro) ring-substituted derivative of modafinil.[1] It is being investigated for its potential therapeutic applications in treating central nervous system disorders characterized by excessive daytime sleepiness and fatigue, such as chronic fatigue syndrome (CFS), including the fatigue associated with Long-COVID.[1][2] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key preclinical findings for this compound.

Discovery and Development History

This compound was initially conceptualized by Laboratoire L. Lafon but was not developed further at the time.[1] NLS Pharmaceutics has since acquired the rights and is spearheading its development, having secured patent protection for the compound.[1] Preclinical research on this compound has been ongoing since at least 2015. The development has focused on its potential as a more potent and safer alternative to modafinil, a widely prescribed treatment for narcolepsy and other sleep disorders. A key development goal has been to create a wake-promoting agent that does not induce rebound hypersomnia, a common side effect of many stimulants.[1]

Mechanism of Action

This compound is a selective dopamine transporter (DAT) inhibitor.[1] By blocking the DAT, this compound increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][3] This is believed to be the primary mechanism underlying its wake-promoting effects. Preliminary studies have shown that this compound blocks the dopamine transporter by 83%, a higher level of inhibition than that observed with methylphenidate.[1]

Unlike modafinil, whose exact mechanism of action is still not fully elucidated but is known to involve DAT inhibition, this compound is designed to be a more targeted agent.[1] It is suggested that this compound does not have the undesirable effects on peripheral adrenergic systems that can be associated with other stimulants.[1]

Signaling Pathway

The proposed signaling pathway for this compound's action begins with its binding to and inhibition of the dopamine transporter on the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synaptic cleft. The increased dopamine then acts on postsynaptic dopamine receptors (D1-like and D2-like receptors), initiating downstream signaling cascades that ultimately lead to enhanced neuronal activity and wakefulness.

Quantitative Data

Table 1: Comparative Efficacy of this compound (NLS-4) and Modafinil on Wakefulness in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Duration of Wakefulness Increase (min) | Notes |

| This compound (NLS-4) | 64 | 151.18 ± 15.33 | Significantly longer wakefulness than modafinil.[4] |

| Modafinil | 150 | 109.67 ± 16.59 |

Data from Luca et al., 2018. Values are mean ± SEM.

Table 2: Dose-Response of this compound (NLS-4) on Locomotor Activity in Mice

| Dose (mg/kg, i.p.) | Effect on Locomotor Activity |

| 32 | Increase |

| 64 | Substantial Increase (plateau effect observed at higher doses) |

| 128 | No further increment from 64 mg/kg |

| 256 | No further increment from 64 mg/kg |

Data from Luca et al., 2018.

Table 3: Comparative Efficacy of this compound (NLS-4) and Modafinil in a Rat Model of Chronic Fatigue

| Treatment Group | Dose (mg/kg) | Outcome |

| This compound (NLS-4) | 16 | Significant increase in locomotor activity during the dark phase. |

| This compound (NLS-4) | 32 | Significant increase in locomotor activity during the dark phase. |

| This compound (NLS-4) | 64 | Significant increase in locomotor activity during the dark phase. |

| Modafinil | 64 | Significant increase in locomotor activity during the dark phase (effect comparable to 16 mg/kg of NLS-4). |

| Modafinil | 128 | Significant increase in locomotor activity during the dark phase. |

Data from Bizot et al., 2023 (SLEEP 2023 abstract).[5]

Experimental Protocols

Wake-Promoting Effects in Mice (EEG/EMG Study)

-

Animals: C57BL/6J mice.

-

Surgery: Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

-

Drug Administration: this compound (64 mg/kg) or modafinil (150 mg/kg) was administered via intraperitoneal (i.p.) injection at the onset of the light period.[6][7] A vehicle control (10% DMSO in saline) was also used.[6]

-

Data Recording: EEG and EMG were continuously recorded for 24 hours post-injection.

-

Data Analysis: Vigilance states (wakefulness, NREM sleep, REM sleep) were scored, and the duration of each state was quantified. EEG power densities were also analyzed to assess the quality of sleep and wakefulness.

-

Key Findings: this compound at 64 mg/kg induced a significantly longer period of wakefulness compared to 150 mg/kg of modafinil.[6][7] Importantly, this compound did not cause rebound hypersomnia, and the subsequent recovery sleep showed less NREM sleep and delta activity compared to modafinil, suggesting a lower sleep pressure.[4][6]

Chronic Fatigue Model in Rats

-

Animals: Male Sprague-Dawley rats (7-8 weeks old).[5]

-

Fatigue Induction: Rats were subjected to a fatigue-inducing procedure for seven consecutive days.[5] This procedure aimed to disrupt the circadian rhythm, leading to decreased motor activity during the dark period (the active phase for rats) and increased activity during the light period.[5]

-

Drug Administration: Following the fatigue procedure, rats received three daily administrations of this compound (16, 32, or 64 mg/kg), modafinil (64 or 128 mg/kg), or a vehicle control before the start of the dark period.[5]

-

Data Recording: Locomotor activity was recorded in the home cage for three days following the fatigue procedure.[5]

-

Data Analysis: The total distance traveled during the dark and light periods was measured to assess the impact of the drugs on the disrupted circadian activity rhythm.

-

Key Findings: The fatigue procedure successfully induced an impairment in circadian activity.[5] Both this compound and modafinil dose-dependently increased locomotor activity during the dark phase.[5] Notably, the effect of 16 mg/kg of this compound was comparable to 64 mg/kg of modafinil, suggesting a higher potency for this compound in this model.[5][] The effects of this compound were also noted to be more sustained than those of modafinil.[5]

Logical Relationships in Development

The development of this compound has followed a logical progression from its initial conception to preclinical proof-of-concept studies. The initial observation of its wake-promoting potential led to comparative studies with the standard-of-care, modafinil. The demonstration of superior potency and a favorable side effect profile (lack of rebound hypersomnia) in basic models has justified its advancement into more complex, disease-relevant models such as the chronic fatigue model. The positive results from these studies are paving the way for potential clinical trials.

Conclusion

This compound (NLS-4) represents a promising next-generation wake-promoting agent with a clear mechanism of action as a selective dopamine transporter inhibitor. Preclinical studies have consistently demonstrated its superior potency to modafinil and a favorable safety profile, notably the absence of rebound hypersomnia. Its efficacy in a preclinical model of chronic fatigue suggests its potential as a valuable therapeutic option for debilitating conditions such as myalgic encephalomyelitis/chronic fatigue syndrome and Long-COVID. Further clinical development will be crucial to ascertain its safety and efficacy in human populations.

References

- 1. This compound (NLS-4) Is a New Potent Wake-Promoting Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound (NLS-4) Is a New Potent Wake-Promoting Compound [frontiersin.org]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Lauflumide: A Technical Guide to its Physicochemical Properties for Research Professionals

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide, also known as Flmodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1] Its potential as a cognitive enhancer and a therapeutic agent for conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) has garnered significant interest within the research community.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its primary mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its formulation, delivery, and pharmacokinetic profile.

Identity and Structure

This compound is chemically described as 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide.[2][3] Its chemical structure is characterized by a central sulfinylacetamide core flanked by two fluorophenyl rings.

| Property | Value | Reference |

| IUPAC Name | 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide | [2] |

| Other Names | Flmodafinil, CRL-40,940, Bisfluoromodafinil | [1][2][3] |

| CAS Number | 90280-13-0 | [2][4] |

| Molecular Formula | C₁₅H₁₃F₂NO₂S | [1][3][4] |

| SMILES | O=C(N)CS(=O)C(C1=CC=C(F)C=C1)C2=CC=C(F)C=C2 | [4] |

| Appearance | White to off-white solid | [4] |

Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below. These values are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Reference |

| Molecular Weight | 309.33 g/mol | [3][4] |

| Melting Point | 78-80 °C | [5] |

| pKa (Predicted) | 14.82 ± 0.40 | [5] |

| Solubility (DMSO) | 100 mg/mL (323.28 mM) | [4][5] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [4] |

Mechanism of Action: Dopamine Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[1][6] This action is more potent than that of its parent compound, modafinil.[6] The downstream effects of this increased dopaminergic signaling are largely mediated through the Protein Kinase A (PKA) pathway and the phosphorylation of a key regulatory protein, DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

When dopamine binds to D1-like receptors, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[7] Elevated cAMP activates PKA, which then phosphorylates DARPP-32 at the threonine-34 (Thr34) residue.[8] Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1).[4][8] The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression. This pathway is believed to be central to the wakefulness-promoting and cognitive-enhancing effects of this compound.[7][9][10]

Experimental Protocols

Accurate and reproducible experimental data are paramount in drug research and development. This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of purified water (or a relevant buffer solution) in a sealed glass flask.

-

Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Determination of Melting Point (USP <741> Method)

The melting point is a critical parameter for assessing the purity and identity of a crystalline solid.[1]

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

Determination of pKa (OECD 112 Guideline)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and distribution.[11]

Methodology (Titration Method):

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the ionized and non-ionized forms of the compound are equal.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, its mechanism of action, and standardized protocols for its analysis. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. A comprehensive understanding of these fundamental characteristics is crucial for the continued investigation and potential therapeutic application of this compound.

References

- 1. uspbpep.com [uspbpep.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. gmp-sop-download.com [gmp-sop-download.com]

- 6. Characterization of the inhibition of protein phosphatase-1 by DARPP-32 and inhibitor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound (NLS-4) Is a New Potent Wake-Promoting Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

Lauflumide's Engagement with the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide, also known as flmodafinil, is a selective dopamine reuptake inhibitor (DRI) that has garnered interest for its wakefulness-promoting and cognitive-enhancing properties.[1] As a derivative of modafinil, its primary mechanism of action is the modulation of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. This guide provides an in-depth technical overview of this compound's effect on DAT binding affinity, detailing the experimental protocols used for its characterization and exploring the downstream signaling consequences of its action.

Quantitative Analysis of this compound's Binding Affinity for the Dopamine Transporter

This compound and its enantiomers exhibit a specific binding affinity for the dopamine transporter. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Transporter | Binding Affinity (Ki) in nM | Species/System |

| Flmodafinil (this compound) | Dopamine Transporter (DAT) | 4,090 | Not specified |

| (S)-(+)-Flmodafinil (JBG1-048) | Dopamine Transporter (DAT) | 2,970 | Not specified |

| (R)-(–)-Flmodafinil (JBG1-049) | Dopamine Transporter (DAT) | 4,830 | Not specified |

| Flmodafinil (this compound) | Serotonin Transporter (SERT) | 48,700 | Not specified |

| Flmodafinil (this compound) | Sigma σ1 Receptor | >100,000 | Not specified |

Data compiled from available literature.[1]

This compound demonstrates a notable selectivity for the dopamine transporter over the serotonin transporter and has negligible affinity for the sigma σ1 receptor.[1] Furthermore, it has been reported to block the dopamine transporter by 83%.[1]

Experimental Protocols for Determining DAT Binding Affinity

The binding affinity of this compound for the dopamine transporter is determined using in vitro radioligand binding assays. While specific protocols for this compound are not extensively published, the following represents a standard methodology employed for characterizing novel DAT ligands.

Radioligand Binding Assay Protocol

This protocol is a representative method for a competitive inhibition binding assay to determine the Ki of a test compound (e.g., this compound) at the human dopamine transporter (hDAT).

2.1.1. Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Test Compound: this compound (or its enantiomers).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.

2.1.2. Membrane Preparation

-

Culture hDAT-HEK293 cells to confluence.

-

Harvest cells and centrifuge to form a cell pellet.

-

Homogenize the cell pellet in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.

2.1.3. Binding Assay Procedure

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]WIN 35,428 (typically at a concentration close to its Kd).

-

Varying concentrations of the test compound (this compound).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing each well multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

2.1.4. Data Analysis

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

Experimental Workflow for In Vitro Characterization of a Novel DAT Inhibitor

Workflow for characterizing a DAT inhibitor.

Putative Downstream Signaling Pathway of this compound Action

This compound, as a dopamine reuptake inhibitor, increases the concentration of dopamine in the synaptic cleft. This elevated dopamine level leads to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which in turn modulate downstream signaling cascades. A key pathway affected is the cyclic adenosine monophosphate (cAMP) signaling pathway.

This compound's effect on dopaminergic signaling.

Pathway Description:

-

Dopamine Release and Reuptake: Dopamine is released from the presynaptic neuron into the synaptic cleft and normally undergoes reuptake via the dopamine transporter (DAT).

-

This compound Action: this compound acts as a selective inhibitor of DAT, blocking the reuptake of dopamine from the synaptic cleft.

-

Increased Synaptic Dopamine: This inhibition leads to an accumulation of dopamine in the synapse.

-

Postsynaptic Receptor Activation: The increased synaptic dopamine results in enhanced activation of postsynaptic D1 and D2 dopamine receptors.

-

D1 Receptor Signaling: Activation of D1 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

-

D2 Receptor Signaling: Conversely, activation of D2 receptors, coupled to Gi proteins, inhibits adenylyl cyclase, resulting in a decrease in cAMP levels and subsequent reduction in PKA activity and CREB phosphorylation.

The net effect of this compound on a particular neuron will depend on the relative expression and distribution of D1 and D2 receptors and their downstream signaling components.

Conclusion

This compound is a selective dopamine reuptake inhibitor with a moderate binding affinity for the dopamine transporter. Its mechanism of action, centered on the blockade of DAT, leads to an increase in synaptic dopamine levels, thereby modulating downstream signaling pathways crucial for wakefulness, attention, and cognitive function. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and other atypical dopamine reuptake inhibitors. Further research is warranted to fully elucidate the specific downstream signaling consequences of this compound's interaction with the dopamine transporter and to explore its full therapeutic potential.

References

In-Vitro Receptor Binding Profile of Lauflumide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide (also known as Flmodafinil or CRL-40,940) is a wakefulness-promoting agent and a selective dopamine reuptake inhibitor.[1] This document provides a technical overview of the in-vitro receptor binding profile of this compound, based on publicly available data. It includes quantitative binding data, detailed experimental protocols for determining receptor affinity and functional inhibition, and visualizations of the primary signaling pathway and experimental workflows. This guide is intended for researchers and professionals in drug development seeking to understand the pharmacological characteristics of this compound at the molecular level.

Quantitative Receptor Binding Profile

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT).[1] Its binding affinity has also been characterized for the serotonin transporter (SERT) and the sigma σ1 receptor. The available quantitative data from in-vitro studies are summarized below.

Table 1: Binding Affinity (Ki) of Racemic this compound

| Target | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 4,090 | [1] |

| Serotonin Transporter (SERT) | 48,700 | [1] |

| Sigma σ1 Receptor | > 100,000 | [1] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Binding Affinity (Ki) of this compound Enantiomers for the Dopamine Transporter (DAT)

| Enantiomer | Ki (nM) | Reference |

| (S)-(+)-flmodafinil (JBG1-048) | 2,970 | [1] |

| (R)-(–)-flmodafinil (JBG1-049) | 4,830 | [1] |

Note: For comparison, the Ki of the related compound (R)-modafinil (Armodafinil) for DAT is 5,480 nM.[1]

Data Interpretation: The data indicates that this compound is a selective inhibitor of the dopamine transporter. Its affinity for DAT is approximately 12-fold higher than for the serotonin transporter, and it has negligible affinity for the sigma σ1 receptor.[1] Both enantiomers of this compound bind to the dopamine transporter, with the (S)-enantiomer showing a slightly higher affinity.

Experimental Protocols

While specific, proprietary experimental protocols for this compound are not publicly available, the following sections describe standard, widely accepted in-vitro methodologies for determining the binding affinity (Ki) and functional inhibition (IC50) for a dopamine transporter ligand. These protocols are representative of the techniques used to generate the data presented above.

Radioligand Binding Assay for Ki Determination at the Dopamine Transporter

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the dopamine transporter.

Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from the dopamine transporter, and from this, to calculate the inhibitory constant (Ki).

Materials:

-

Radioligand: [3H]-WIN 35,428 (a cocaine analog that binds to DAT).[2][3][4][5]

-

Receptor Source: Membrane preparations from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells) or from brain tissue rich in DAT (e.g., striatum).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

A fixed concentration of [3H]-WIN 35,428 (typically at or below its Kd value).

-

Varying concentrations of the test compound (this compound).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]-WIN 35,428 binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

-

Workflow for Radioligand Binding Assay

Dopamine Uptake Assay for Functional Inhibition (IC50) Determination

This protocol describes a functional assay to measure how this compound inhibits the reuptake of dopamine into cells.

Objective: To determine the concentration of this compound that causes a 50% inhibition (IC50) of dopamine uptake mediated by the dopamine transporter.

Materials:

-

Cell Line: A cell line stably or transiently expressing the human dopamine transporter (e.g., COS-7 or HEK293 cells).[7]

-

Radiolabeled Substrate: [3H]-Dopamine.

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Cell Culture: Plate the DAT-expressing cells in a 96-well plate and grow to near confluency.

-

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle/non-specific control) for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate Uptake: Add a fixed concentration of [3H]-Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period where uptake is linear (e.g., 5-10 minutes) at the appropriate temperature.

-

Terminate Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells (e.g., with a lysis buffer or NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the amount of [3H]-Dopamine taken up by the cells using a scintillation counter.

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of specific uptake against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway

This compound's inhibition of the dopamine transporter (DAT) on the presynaptic neuron leads to a primary pharmacological effect: an increase in the concentration and residence time of dopamine in the synaptic cleft. This elevated synaptic dopamine then has enhanced activity at postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulates downstream intracellular signaling cascades.

Modulation of Dopamine Signaling by this compound

Pathway Description:

-

Dopamine Release: Dopamine is released from the presynaptic neuron into the synaptic cleft.

-

Reuptake Inhibition: The dopamine transporter (DAT) is responsible for clearing dopamine from the synapse. This compound blocks this transporter.

-

Increased Synaptic Dopamine: Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft.

-

Receptor Activation: The increased dopamine concentration enhances the activation of postsynaptic D1-like and D2-like G-protein coupled receptors.

-

Downstream Signaling:

-

D1-like receptors (D1 and D5) couple to Gs proteins, stimulating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).

-

D2-like receptors (D2, D3, and D4) couple to Gi proteins, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.

-

-

Cellular Response: These changes in second messenger systems lead to a variety of downstream cellular effects, including the modulation of ion channel activity and gene expression, which are ultimately responsible for the wakefulness-promoting and cognitive-enhancing effects of the drug.

Conclusion

The available in-vitro data characterize this compound as a selective dopamine transporter inhibitor. Its pharmacological activity is primarily driven by its ability to increase synaptic dopamine concentrations. While a comprehensive screening against a broad panel of receptors is not publicly available, its selectivity for DAT over SERT is established. The provided experimental protocols offer a robust framework for the in-vitro characterization of this compound and similar compounds. Further research could explore the downstream signaling consequences of this compound's action in various neuronal cell types to fully elucidate its molecular-to-cellular effects.

References

- 1. Flmodafinil - Wikipedia [en.wikipedia.org]

- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xenotech.com [xenotech.com]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Lauflumide: An In-depth Technical Guide to Early-Phase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide (also known as NLS-4 or flmodafinil) is a novel wakefulness-promoting agent currently under preclinical investigation for its therapeutic potential in treating conditions associated with excessive daytime sleepiness and fatigue. As a selective dopamine reuptake inhibitor, this compound represents a promising next-generation compound with a distinct pharmacological profile compared to existing stimulants. This technical guide provides a comprehensive overview of the early-phase research on this compound, consolidating available quantitative data, detailing key experimental protocols, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the ongoing exploration of this compound's therapeutic applications.

Introduction

This compound is a bis(p-fluoro) ring-substituted derivative of modafinil.[1] It is the R-enantiomer of flmodafinil and is being developed by NLS Pharmaceutics.[2][3] Early-phase research has primarily focused on its potential as a treatment for chronic fatigue syndrome, idiopathic hypersomnia, narcolepsy, and other disorders characterized by excessive daytime sleepiness.[3] Preclinical studies have demonstrated its efficacy as a potent wake-promoting agent, with some evidence suggesting a superior profile to the widely used drug, modafinil.[1]

Mechanism of Action: Selective Dopamine Reuptake Inhibition

This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This enhanced signaling in brain regions associated with wakefulness, motivation, and reward is believed to underlie its therapeutic effects.[4][5] Preliminary findings indicate that this compound blocks the dopamine transporter by 83%, a higher percentage than that of methylphenidate, without the adverse adrenergic effects.[1]

References

- 1. This compound (NLS-4) Is a New Potent Wake-Promoting Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLS Pharmaceutics Announces Preclinical Data Demonstrating the Potential of NLS-4 (this compound) to Treat Chronic Fatigue Associated With Long-COVID - BioSpace [biospace.com]

- 3. Flmodafinil - Wikipedia [en.wikipedia.org]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

Lauflumide and Dihydroorotate Dehydrogenase Inhibitors: A Technical Guide to Their Potential Applications in Neurodegenerative Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential applications of Lauflumide and dihydroorotate dehydrogenase (DHODH) inhibitors in the context of neurodegenerative disorders. It is critical to distinguish between these two entities from the outset, as their mechanisms of action and clinical applications differ significantly. This compound (also known as Flmodafinil or NLS-4) is a wakefulness-promoting agent primarily acting as a dopamine reuptake inhibitor. Its investigation for direct application in neurodegenerative disorders is limited and has been discontinued for Alzheimer's disease.

Conversely, the inhibition of dihydroorotate dehydrogenase (DHODH) represents a clinically validated approach for managing neurodegenerative conditions, particularly multiple sclerosis. Leflunomide and its active metabolite, Teriflunomide, are prominent examples of DHODH inhibitors that exert their effects through immunomodulation. This guide will first elucidate the characteristics of this compound and then provide a comprehensive overview of DHODH inhibitors, including quantitative data, detailed experimental protocols, and relevant signaling pathways, to inform research and development in neurodegenerative diseases.

Section 1: this compound (Flmodafinil)

This compound is a eugeroic (wakefulness-promoting) compound and a bisfluoro analog of modafinil.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft.[2] While it has been investigated for conditions such as ADHD and narcolepsy, its role in neurodegenerative disorders is not well established.[3][4]

Mechanism of Action

This compound is a selective dopamine reuptake inhibitor.[2] By blocking the dopamine transporter, it increases the extracellular concentration of dopamine in brain regions associated with wakefulness and executive function.

Preclinical and Clinical Data Overview

Preclinical studies in mice have demonstrated this compound's potency as a wake-promoting agent, showing it to be more potent than modafinil.[5] Clinical development has primarily focused on narcolepsy and ADHD.[3][6] While Alzheimer's disease was once a potential indication, this line of development has been discontinued.[7]

Signaling Pathway

The primary signaling pathway influenced by this compound involves the dopaminergic system.

Section 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Inhibition of the mitochondrial enzyme DHODH is a key therapeutic strategy for immunomodulation, particularly in the context of multiple sclerosis (MS), a chronic inflammatory neurodegenerative disease.[8][9] Leflunomide and its active metabolite Teriflunomide are the most well-characterized drugs in this class.[10][11]

Mechanism of Action

DHODH is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[12] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[12] By inhibiting DHODH, these drugs reduce the proliferation of activated T and B cells, thereby limiting the inflammatory cascade that drives neurodegeneration in MS.[8][9]

Quantitative Data

The following tables summarize key quantitative data for Leflunomide's active metabolite (A77 1726/Teriflunomide) and clinical trial data for Teriflunomide in multiple sclerosis.

Table 1: In Vitro Inhibitory Activity of A77 1726 (Teriflunomide)

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| Ki for DHODH | 2.7 +/- 0.7 µM | Human T-lymphoblastoma cell line (A3.01) | [13] |

Table 2: Key Efficacy Data from Phase 3 Clinical Trials of Teriflunomide in Relapsing MS

| Trial (NCT ID) | Dose | Primary Endpoint | Result vs. Placebo | Reference |

| TOPIC (NCT00622700) | 14 mg/day | Risk of relapse defining clinically definite MS | 42.6% risk reduction (p=0.0087) | [14][15] |

| 7 mg/day | Risk of relapse defining clinically definite MS | 37.2% risk reduction (p=0.0271) | [14] | |

| TEMSO (NCT00134563) | 14 mg/day | Annualized Relapse Rate (ARR) | 31.5% reduction (p<0.001) | [16] |

| 7 mg/day | Annualized Relapse Rate (ARR) | 31.2% reduction (p<0.001) | [16] | |

| TOWER (NCT00751881) | 14 mg/day | Annualized Relapse Rate (ARR) | 36.3% reduction (p<0.0001) | [16] |

| 7 mg/day | Annualized Relapse Rate (ARR) | 22.3% reduction (p=0.02) | [16] |

Experimental Protocols

This protocol is a generalized representation based on described methodologies.[13]

-

Enzyme Preparation: Isolate mitochondria from a relevant cell line (e.g., human T-lymphoblastoma cells) through differential centrifugation. Solubilize mitochondrial proteins to extract DHODH.

-

Assay Components: Prepare a reaction mixture containing the enzyme preparation, substrates (dihydroorotate and a coenzyme Q analog), and varying concentrations of the test inhibitor (e.g., A77 1726).

-

Reaction and Measurement: Initiate the reaction and monitor the reduction of the coenzyme Q analog spectrophotometrically at a specific wavelength over time.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the inhibitor constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or mixed-type inhibition).

The EAE model is a widely used preclinical model for multiple sclerosis.[1][17]

-

Animals: Use a susceptible rodent strain, such as the Dark Agouti rat.[17][18]

-

Induction of EAE: Immunize animals with a spinal cord homogenate or a specific myelin-derived peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin to enhance the immune response.

-

Treatment: Administer the test compound (e.g., Teriflunomide at 3 or 10 mg/kg) or vehicle orally on a prophylactic (before disease onset) or therapeutic (after disease onset) schedule.[17]

-

Clinical Assessment: Monitor animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, etc.).

-

Histopathology: At the end of the study, perfuse the animals and collect the spinal cord and brain for histological analysis. Stain tissue sections to assess inflammation (e.g., H&E), demyelination (e.g., Luxol fast blue), and axonal loss.

-

Immunohistochemistry: Perform immunohistochemical staining to identify and quantify immune cell infiltrates (e.g., T cells, macrophages) in the central nervous system.[19]

Signaling Pathways and Experimental Workflows

Conclusion

While this compound's primary role as a wakefulness-promoting agent does not currently position it as a leading candidate for neurodegenerative disease therapy, the principles of its mechanism—modulating neurotransmitter systems—may hold relevance for symptomatic management in certain neurodegenerative conditions.

In contrast, the targeted inhibition of DHODH by compounds like Leflunomide and Teriflunomide provides a compelling and clinically validated strategy for mitigating the inflammatory processes that drive neurodegeneration in diseases such as multiple sclerosis. The extensive preclinical and clinical data for DHODH inhibitors offer a robust foundation for further research into their potential application in other neurodegenerative disorders where neuroinflammation plays a significant role. This guide provides a foundational resource for scientists and researchers aiming to explore these distinct but potentially complementary avenues in the pursuit of novel therapeutics for neurodegenerative diseases.

References

- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Effects of (R)-Modafinil and its (R)- and (S)-Fluoro-Analogs on Mesolimbic Extracellular Dopamine Assessed by Voltammetry and Microdialysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (NLS-4) / NLS Pharma [delta.larvol.com]

- 4. simhcottumwa.org [simhcottumwa.org]

- 5. This compound (NLS-4) Is a New Potent Wake-Promoting Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized trial of modafinil for the treatment of pathological somnolence in narcolepsy. US Modafinil in Narcolepsy Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alzheimer’s Disease Insight Report: Current Therapies, Drug Pipeline and Outlook - BioSpace [biospace.com]

- 8. Multiple Sclerosis: Overview of Disease-Modifying Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medtube.net [medtube.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 13. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral teriflunomide for patients with a first clinical episode suggestive of multiple sclerosis (TOPIC): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jnnp.bmj.com [jnnp.bmj.com]

- 16. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lauflumide and its Pharmacological Relationship to Modafinil and Adrafinil

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of lauflumide (also known as flmodafinil or CRL-40,940), a synthetic wakefulness-promoting agent, in the context of its structural and functional relationship to the well-established eugeroics, modafinil and its prodrug, adrafinil. This guide synthesizes available preclinical data, outlines experimental methodologies, and presents comparative pharmacological properties to inform further research and development.

Introduction: A Family of Wakefulness-Promoting Agents

Adrafinil, modafinil, and this compound are part of the benzhydryl chemical class of compounds known for their eugeroic, or wakefulness-promoting, effects.[1] The foundational relationship within this group begins with adrafinil, a prodrug that is metabolized in vivo to its active form, modafinil.[2][3][4] Modafinil is the primary therapeutic agent, approved for treating sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[3][5][6] this compound represents a further evolution, being a bis(p-fluoro) ring-substituted derivative of modafinil, developed to enhance potency and potentially refine the pharmacological profile.[7][8]

This guide will dissect the chemical, pharmacological, and preclinical efficacy differences that distinguish these three compounds, providing a technical foundation for professionals in the field.

Chemical Structures and Properties

The structural modifications from adrafinil to modafinil and subsequently to this compound are central to their differing pharmacological profiles. Adrafinil's key structural feature is a hydroxyl group on the terminal amide nitrogen, which is removed during hepatic metabolism to yield modafinil.[2][3] this compound is a direct analog of modafinil, distinguished by the addition of two fluorine atoms to the para positions of the two phenyl rings.[7]

Table 1: Comparative Chemical Properties

| Property | Adrafinil | Modafinil | This compound (Flmodafinil) |

| IUPAC Name | (±)-2-Benzhydrylsulfinylethanehydroxamic acid[2] | 2-[(diphenylmethyl)sulfinyl]acetamide[9] | 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide[7] |

| Synonyms | Olmifon, CRL-40028[2][10] | Provigil, CRL-40476[11][12] | CRL-40,940, Bisfluoromodafinil, NLS-4[1][7][13] |

| Molecular Formula | C₁₅H₁₅NO₃S[2][10][14] | C₁₅H₁₅NO₂S[9][11][12] | C₁₅H₁₃F₂NO₂S[7][13] |

| Molar Mass | 289.35 g·mol⁻¹[2][14] | 273.35 g·mol⁻¹[11][12] | 309.33 g·mol⁻¹[7][13] |

| CAS Number | 63547-13-7[2][10] | 68693-11-8[9] | 90280-13-0[7][13] |

Pharmacology and Mechanism of Action

While structurally related, the precise mechanisms and resulting pharmacological effects of these compounds show important distinctions, primarily revolving around metabolic pathways and potency.

Adrafinil is pharmacologically inactive on its own.[15] Its effects are entirely dependent on its conversion to modafinil in the liver.[2][3][4] This metabolic process introduces a delay in the onset of action, typically 45-60 minutes, as the active metabolite must first accumulate in the bloodstream.[2][4] The primary route of elimination is metabolism (~90%) by the liver, with subsequent renal excretion of the metabolites.[11]

Caption: Metabolic conversion of Adrafinil to Modafinil.

The exact mechanism of action for modafinil is not fully understood but is known to be multifaceted and distinct from traditional amphetamine-type stimulants.[12][16] The primary mechanism is believed to be the inhibition of the dopamine transporter (DAT), which leads to a decrease in dopamine reuptake and a subsequent increase in extracellular dopamine concentrations in synaptic regions.[11][17][18]

Beyond its dopaminergic activity, modafinil also influences several other neurotransmitter systems:

-

Glutamate and GABA: It activates glutamatergic circuits while inhibiting GABAergic neurotransmission, contributing to its wakefulness-promoting effects.[11][16][17]

-

Norepinephrine and Serotonin: It indirectly modulates norepinephrine and serotonin levels in various brain regions.[16][17]

-

Orexin and Histamine: It activates orexin- and histamine-releasing neurons in the hypothalamus, which play a crucial role in maintaining arousal and wakefulness.[16][18]

Despite its action on dopamine, modafinil has a low potential for abuse compared to other stimulants, as it does not typically induce significant euphoria.[1][11]

Caption: Primary mechanism of action at the dopamine transporter.

This compound shares the primary mechanism of action with modafinil, acting as a selective dopamine reuptake inhibitor.[1][7] However, the addition of the two fluorine atoms significantly alters its pharmacological profile. Preclinical studies indicate that this compound is a more potent wake-promoting agent than modafinil.[8][19] In animal models, it produces longer periods of wakefulness at lower doses compared to modafinil.[7][8]

A key differentiating factor is that this compound, unlike modafinil, does not appear to induce cytochrome P450 enzymes, potentially reducing the likelihood of certain drug-drug interactions.[13]

Table 2: Comparative Pharmacokinetics

| Parameter | Adrafinil | Modafinil | This compound (Flmodafinil) |

| Bioavailability | ~80%[2] | Well absorbed orally[5] | Data not available (preclinical) |

| Metabolism | Hepatic; prodrug converted to modafinil[2][3][15] | Primarily hepatic (~90%), via CYP3A4[5][11] | Preclinical; noted as not inducing CYP3A4/5 enzymes[13] |

| Onset of Action | 45-60 minutes (oral)[2] | Peak plasma concentration in 2-4 hours[5] | Potentially faster/more potent (preclinical)[8] |

| Elimination Half-life | ~1 hour (parent compound); 12-15 hours for active metabolite (modafinil)[2][3] | 12-15 hours[3][5] | Longer duration of action than modafinil in mice[8][13] |

| Excretion | Primarily renal (as metabolites)[3] | Primarily renal (as metabolites)[5][11] | Data not available (preclinical) |

Comparative Preclinical Efficacy

A key study conducted in mice provides the most direct quantitative comparison of the wake-promoting effects of this compound (referred to as NLS-4 in the study) and modafinil.[8][19] The results highlight this compound's increased potency.

Table 3: Summary of Comparative Wakefulness Study in Mice[8][19]

| Parameter | This compound (NLS-4) | Modafinil |

| Dose Administered (IP) | 64 mg/kg | 150 mg/kg |

| Induced Wakefulness Duration | ~151 minutes | ~110 minutes |

| Effect on Recovery Sleep | No significant sleep rebound observed | No significant sleep rebound, but significantly more NREM sleep during recovery compared to this compound |

| Effect on Delta Power (NREM) | Increased delta power during the first 2 time intervals of recovery sleep | Increased delta power during the first 9 time intervals of recovery sleep |

The findings suggest that this compound is a more potent eugeroic than modafinil, inducing a significantly longer period of wakefulness at less than half the dose.[8][19] Furthermore, the recovery sleep architecture following this compound-induced wakefulness was less perturbed, suggesting a lower need for sleep compensation compared to modafinil.[8][19]

Experimental Protocols

The following methodologies are derived from published research and patents, providing a framework for the synthesis and evaluation of these compounds.

The synthesis of this compound can be achieved in a multi-step process as described in patent literature and scientific studies.[8][20]

Caption: this compound (NLS-4) synthesis workflow.

-

Grignard Reagent Formation: Prepare a Grignard reagent from 4-fluorophenylmagnesium bromide.

-

Grignard Addition: Add 4-fluorobenzaldehyde to the Grignard solution to produce p-fluorobenzhydrol.[8]

-

Thiourea Adduct Formation: Treat the resulting alcohol with thiourea in a bromohydric medium.[8]

-

Thioether Synthesis: Treat the thiourea adduct with aqueous NaOH and perform an alkylation with 2-chloroacetamide to yield the thioether intermediate.[8]

-

Asymmetric Oxidation: Perform an asymmetric oxidation of the thioether intermediate using a method such as the Kagan oxidation to form the (R)-sulfoxide, yielding the final this compound compound.[8]

This protocol outlines the methodology used to compare the wake-promoting effects of this compound and modafinil.[8][19]

Caption: Experimental workflow for comparative wakefulness study.

-

Animals and Surgery: Adult male C57BL/6J mice are used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.[8]

-

Housing and Acclimatization: Mice are housed individually with food and water ad libitum under a strict 12-hour light/dark cycle to stabilize circadian rhythms.[8]

-

Drug Administration: this compound (64 mg/kg), modafinil (150 mg/kg), or a vehicle control are administered via intraperitoneal (IP) injection at the onset of the light (inactive) period.[8][19]

-

Data Recording: EEG, EMG, and locomotor activity (via infrared sensors) are continuously recorded for 24 hours post-injection.[8]

-

Vigilance State Analysis: The recorded data is manually or automatically scored in epochs (e.g., 4-seconds) to classify vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[8]

-

EEG Spectral Analysis: The EEG signal is subjected to a discrete Fourier transformation to calculate power spectra across different frequency bands (e.g., delta, theta). This is particularly important for analyzing sleep quality and intensity during recovery periods.[8][19]

Conclusion and Future Directions

The relationship between adrafinil, modafinil, and this compound illustrates a clear progression in drug design, moving from a prodrug to an active therapeutic agent, and finally to a more potent, fluorinated analog.

-

Adrafinil serves as a metabolic precursor to modafinil, offering a similar pharmacological profile but with a delayed onset and higher required dose due to its metabolic conversion.[2][15]

-

Modafinil is the established benchmark, with a complex mechanism of action centered on dopamine reuptake inhibition but also involving multiple other neurotransmitter systems.[11][16]

-

This compound emerges from preclinical studies as a significantly more potent wake-promoting agent than modafinil, capable of producing longer-lasting effects at lower doses with a potentially more favorable profile regarding recovery sleep.[8][19] Its lack of CYP450 induction may also suggest a lower risk of certain drug interactions.[13]

For drug development professionals, this compound represents a promising lead compound. Its enhanced potency could translate to lower therapeutic doses, potentially reducing off-target effects and improving the therapeutic index. The observed differences in recovery sleep architecture warrant further investigation, as they may indicate a more "naturalistic" wakefulness with fewer homeostatic sleep consequences. Future research should focus on comprehensive preclinical toxicology, pharmacokinetic studies in higher-order animal models, and eventual clinical trials to validate these promising initial findings in human subjects.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Adrafinil - Wikipedia [en.wikipedia.org]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound (NLS-4) Is a New Potent Wake-Promoting Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modafinil | C15H15NO2S | CID 4236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Adrafinil | C15H15NO3S | CID 3033226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Modafinil - Wikipedia [en.wikipedia.org]

- 13. Flmodafinil - Wikipedia [en.wikipedia.org]

- 14. GSRS [precision.fda.gov]

- 15. healthzine.org [healthzine.org]

- 16. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Modafinil? [synapse.patsnap.com]